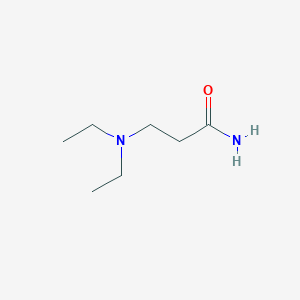
Methyl 2-heptenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-heptenoate is an organic compound with the molecular formula C8H14O2. It belongs to the class of fatty acid esters and is characterized by its ester functional group. This compound is known for its fruity odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-heptenoate can be synthesized through the esterification of heptenoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or ammonium sulfate, to facilitate the esterification process. The reaction is carried out at temperatures ranging from 50 to 70 degrees Celsius, resulting in a high yield of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where heptenoic acid and methanol are fed into the system along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-heptenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of heptenoic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include heptenoic acid (from oxidation), heptenol (from reduction), and various substituted esters (from substitution reactions).
Aplicaciones Científicas De Investigación
Methyl 2-heptenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of methyl 2-heptenoate involves its interaction with specific molecular targets and pathways. As a fatty acid ester, it can be hydrolyzed by esterases to release heptenoic acid and methanol. The released heptenoic acid can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid, methyl ester: Similar in structure but lacks the double bond present in methyl 2-heptenoate.
Methyl 2-heptynoate: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and makes it suitable for specific applications in flavor and fragrance industries, as well as in scientific research.
Propiedades
Número CAS |
38693-91-3 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
methyl hept-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
IQQDLHGWGKEQDS-UHFFFAOYSA-N |
SMILES |
CCCCC=CC(=O)OC |
SMILES canónico |
CCCCC=CC(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















